![molecular formula C₁₈H₂₁NaO₅S B117818 Sodium 17alpha-dihydroequilin sulfate CAS No. 56050-05-6](/img/structure/B117818.png)
Sodium 17alpha-dihydroequilin sulfate
Overview
Description
Sodium 17alpha-dihydroequilin sulfate, also known as 7-dehydro-17α-estradiol, as well as estra-1,3,5(10),7-tetraene-3,17α-diol, is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17α-estradiol . As the 3-sulfate ester sodium salt, it is a minor constituent (1.2%) of conjugated estrogens (Premarin), a pharmaceutical extract of the urine of pregnant mares .
Molecular Structure Analysis
The molecular formula of Sodium 17alpha-dihydroequilin sulfate is C18H21NaO5S . The molar mass is 372.4 g/mol .Scientific Research Applications
Hormone Replacement Therapy (HRT)
Sodium 17alpha-dihydroequilin sulfate is a component of conjugated estrogens, commonly used in hormone replacement therapy . It helps alleviate symptoms associated with menopause, such as hot flashes and osteoporosis, by supplementing the body’s estrogen levels.
Cardiovascular Health
Studies have indicated that Sodium 17alpha-dihydroequilin sulfate can influence lipid profiles by increasing high-density lipoprotein (HDL) cholesterol . This effect is beneficial for cardiovascular health, as HDL cholesterol helps to remove other forms of cholesterol from the bloodstream.
Bone Density Improvement
This compound has been shown to reduce bone resorption, which is crucial for postmenopausal women at risk of osteoporosis. It acts synergistically with other conjugated equine estrogens to decrease urinary ratios of bone collagen equivalents-creatinine, indicating a reduction in bone loss .
Menopausal Symptom Management
Beyond its role in HRT, Sodium 17alpha-dihydroequilin sulfate specifically targets menopausal symptoms by modifying the first-pass effects of conjugated equine estrogens, providing relief from vasomotor symptoms and improving quality of life for postmenopausal women .
Metabolic Regulation
The compound has been observed to have varying effects on sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG) levels, which play a role in the body’s metabolic regulation .
Translational Medicine
The compound’s diverse biological effects make it a valuable tool in translational medicine, aiding in the transition from basic research to clinical applications, especially in the field of women’s health .
Safety And Hazards
properties
IUPAC Name |
sodium;[(9S,13S,14S,17R)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17-,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNZYFVJFYZML-AMGVKYAUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@H]2O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 17alpha-dihydroequilin sulfate | |
CAS RN |
56050-05-6 | |
Record name | Sodium 17alpha-dihydroequilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 17.ALPHA.-DIHYDROEQUILIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26M1SOC3KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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